Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-(3-Fluorophenyl)cyclohexanone (CAS: 40503-87-5)
4-(3-Fluorophenyl)cyclohexanone is a substituted cyclic ketone that has emerged as a valuable intermediate in the landscape of organic synthesis and drug discovery.[1] Its structure, featuring a cyclohexanone core and a meta-substituted fluorophenyl group, provides a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, pKa, membrane permeability, and metabolic profile, often leading to enhanced pharmacological activity.[1][2]
This guide offers a comprehensive technical overview of 4-(3-Fluorophenyl)cyclohexanone, moving from its fundamental physicochemical and spectroscopic properties to its synthesis, reactivity, and applications, with a particular focus on its role as a precursor for pharmacologically active agents.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key properties for 4-(3-Fluorophenyl)cyclohexanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40503-87-5 | [1][3][4] |
| Molecular Formula | C₁₂H₁₃FO | [3][4] |
| Molecular Weight | 192.23 g/mol | [3][4] |
| IUPAC Name | 4-(3-fluorophenyl)cyclohexan-1-one | [4] |
| Physical Form | Solid | [5][6] |
| Boiling Point | 289 °C at 760 mmHg | |
| Purity | Typically ≥98% | [5] |
| Storage Temperature | Room Temperature | [7] |
Synthesis and Purification
The synthesis of 4-(3-Fluorophenyl)cyclohexanone can be achieved through various routes. A common and high-yielding method involves the reaction of a precursor with formic acid, followed by purification.[3] This process is robust and scalable, making it suitable for laboratory and potential pilot-scale production.
Synthetic Workflow Diagram
The following diagram outlines the key stages of a representative synthesis, from the starting material to the purified final product.
Caption: A typical workflow for the synthesis and purification of 4-(3-Fluorophenyl)cyclohexanone.[3]
Detailed Synthesis Protocol
This protocol is adapted from a documented industrial synthesis method.[3]
Materials:
-
Precursor Compound (CAS: 217476-14-7)
-
Formic Acid
-
Toluene
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine the precursor compound (e.g., 61.9 g), formic acid (120 g), and toluene (120 ml).
-
Reflux: Heat the mixture to reflux and maintain for 3 hours. The formic acid serves as both a reagent and a solvent in this cyclization/rearrangement step. Toluene acts as a co-solvent to control the temperature.
-
Cooling & Quenching: Slowly cool the reaction mixture to room temperature. Add water (300 ml) and toluene (300 ml) and mix thoroughly.
-
Phase Separation: Allow the mixture to stand until distinct organic and aqueous layers form. Separate and collect the organic phase.
-
Washing:
-
Wash the organic phase with saturated aqueous sodium bicarbonate. (Expert Insight: This step is crucial to neutralize any residual formic acid, preventing potential side reactions or degradation during concentration).
-
Perform a subsequent wash with water to remove any remaining bicarbonate and other water-soluble impurities.
-
-
Drying: Dry the organic phase over anhydrous magnesium sulfate. (Expert Insight: Ensuring the organic layer is completely dry is critical before solvent removal to prevent water from interfering with purification and to obtain an accurate yield).
-
Concentration: Remove the toluene by distillation under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, using a solvent mixture of toluene and ethyl acetate (9:1 v/v) as the eluent.
-
Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure 4-(3-Fluorophenyl)cyclohexanone (typical yield: ~94%).[3]
Spectroscopic Characterization and Analysis
Structural confirmation of 4-(3-Fluorophenyl)cyclohexanone relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectra, which serves as a benchmark for sample validation.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. By analogy with cyclohexanone, a very strong and sharp absorption band is expected for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹ .[8][9] Other key signals include:
-
C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region, characteristic of the aryl-fluoride bond.
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the cyclohexane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic and aliphatic protons.
-
Aromatic Region (δ 6.9-7.4 ppm): Four signals corresponding to the four protons on the fluorophenyl ring. The meta-coupling and ortho-coupling to the fluorine atom will result in complex splitting patterns (e.g., doublet of triplets, doublet of doublets).
-
Aliphatic Region (δ 2.0-3.2 ppm): The eight protons on the cyclohexanone ring will appear as a series of complex multiplets. The protons alpha to the carbonyl group (positions 2 and 6) will be the most downfield in this region. The proton at the benzylic position (position 4) will also be distinct.
¹³C NMR: The carbon NMR spectrum is expected to show 9 distinct signals (due to symmetry):
-
Carbonyl Carbon (C=O): A signal far downfield, typically > δ 200 ppm .
-
Aromatic Carbons: Six signals in the δ 110-165 ppm range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), appearing as a doublet.
-
Aliphatic Carbons: Three signals in the δ 25-50 ppm range corresponding to the sp³ carbons of the cyclohexane ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 192 , corresponding to the molecular weight of the compound.[4]
-
M+1 Peak: A smaller peak at m/z = 193 due to the natural abundance of ¹³C.[10]
-
Key Fragmentation Patterns: Common fragmentation pathways would involve the cleavage of the cyclohexanone ring and the loss of the fluorophenyl group. A significant fragment would likely be observed at m/z = 95 , corresponding to the [C₆H₄F]⁺ cation.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(3-Fluorophenyl)cyclohexanone stems from the reactivity of its ketone functional group. It serves as a key precursor for introducing the 4-(3-fluorophenyl)cyclohexyl motif into more complex molecular architectures. This scaffold is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological systems.[11][12][13]
Core Reactions and Transformations
The ketone can undergo a wide array of classical organic reactions, making it a versatile synthetic intermediate.
Caption: Common reaction pathways utilizing 4-(3-Fluorophenyl)cyclohexanone as a key intermediate.
Relevance in Pharmaceutical Research
The arylcyclohexane motif is a privileged scaffold in drug design. Derivatives of this core structure have been investigated for various therapeutic applications:
-
CNS Agents: The related 4-arylcyclohexylamine structure is a core component of some antipsychotic agents.[11]
-
Pain Management: Spirocyclic cyclohexane derivatives, which can be synthesized from precursors like 4-(3-Fluorophenyl)cyclohexanone, have been patented for use as analgesics, particularly for chronic and neuropathic pain.[12][14]
-
Oncology: Highly complex spirocyclic pyrrolidine-indoline structures built upon a cyclohexane ring are being developed as potent MDM2 inhibitors for cancer therapy.[13] The specific 3-chloro-2-fluorophenyl substitution pattern in some advanced candidates highlights the importance of precise halogen placement on the phenyl ring.[13]
Safety and Handling
As with any chemical reagent, proper handling of 4-(3-Fluorophenyl)cyclohexanone is essential. The following information is summarized from available Safety Data Sheets (SDS).[15]
| Category | Information |
| Pictograms | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
References
-
4-(3-Fluorophenyl)cyclohexanone | C12H13FO | CID 18953142 . PubChem. [Link]
-
4-(3-Fluorophenyl)cyclohexanone . Lead Sciences. [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667) . Human Metabolome Database. [Link]
-
U-32,802A . Wikipedia. [Link]
- US7960404B2 - Spirocyclic cyclohexane compounds.
- CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum . Chemistry Page. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor . PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. [Link]
-
IR Spectrum Of Cyclohexanone . Bartleby.com. [Link]
-
Cyclohexanone . NIST WebBook. [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications . MDPI. [Link]
- US4460604A - 4-Amino-4-aryl-cyclohexanones.
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...(AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor . PubMed Central - NIH. [Link]
-
Cyclohexanone Mass Spectrum . NIST WebBook. [Link]
-
Cyclohexanone, 4-methyl- . NIST WebBook. [Link]
-
4-(3-FLUOROPHENYL)CYCLOHEXANONE [P92594] . ChemUniverse. [Link]
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate . MDPI. [Link]
-
12.2: Interpreting Mass Spectra . Chemistry LibreTexts. [Link]
Sources
- 1. CAS 40503-87-5: 4-(3-Fluorophenyl)cyclohexanone [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(3'-fluorophenyl)-cyclohexanone | 40503-87-5 [chemicalbook.com]
- 4. 4-(3-Fluorophenyl)cyclohexanone | C12H13FO | CID 18953142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. 4-(3-Fluorophenyl)cyclohexanone - Lead Sciences [lead-sciences.com]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. U-32,802A - Wikipedia [en.wikipedia.org]
- 12. US7960404B2 - Spirocyclic cyclohexane compounds - Google Patents [patents.google.com]
- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 15. louisville.edu [louisville.edu]
